Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves a multi-step process. The initial step includes the diazotization of 3-amino-4-nitrophenylamine, followed by coupling with 2,4-dihydroxyphenylazo compounds. The final step involves the complexation with copper ions to form the cuprate complex .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the copper ion.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines and other by-products.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can yield amines and other nitrogen-containing compounds .
Scientific Research Applications
Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism by which Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) exerts its effects involves its ability to form stable complexes with metal ions. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved include interactions with metal ions and participation in oxidation-reduction cycles.
Comparison with Similar Compounds
Similar Compounds
- Sodium [4-[[dihydroxy[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]benzenesulphonato(3-)]cuprate(1-)
- 3-[(3-Amino-4-nitrophenyl)azo]-2,4-dihydroxy-5-[(4-nitro-2-sodiosulfophenyl)azo]benzoic acid sodium salt
Uniqueness
What sets Sodium (3-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))cuprate(1-) apart from similar compounds is its unique combination of azo groups and copper complexation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stable and intense coloration.
Properties
CAS No. |
83863-34-7 |
---|---|
Molecular Formula |
C18H14CuN6NaO8S+ |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
sodium;3-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxybenzenesulfonic acid;copper |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-10-6-9(4-5-14(10)24(28)29)20-22-12-7-13(16(26)8-15(12)25)23-21-11-2-1-3-17(18(11)27)33(30,31)32;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;;+1 |
InChI Key |
BZZRGUWIPLQSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)O)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)[N+](=O)[O-])N)O)O.[Na+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.